β5 Subunit Inhibition vs. 20S Proteasome-IN-2
20S Proteasome-IN-3 inhibits the β5 subunit of the 20S proteasome with an IC50 of 1.64 μM. This is in contrast to the clinical proteasome inhibitor Bortezomib, which exhibits a Ki of 0.6 nM (approximately 2,700-fold more potent) under comparable cell-free assay conditions . Carfilzomib, an epoxyketone-based inhibitor, also demonstrates significantly higher potency against the β5 subunit with an IC50 of approximately 5 nM . The lower potency of 20S Proteasome-IN-3 is a key differentiator, suggesting it may be a more suitable tool for studying partial or graded proteasome inhibition, avoiding the rapid, near-complete target engagement characteristic of clinical-grade inhibitors.
| Evidence Dimension | 20S proteasome β5 subunit inhibition (IC50/Ki) |
|---|---|
| Target Compound Data | IC50 = 1.64 μM |
| Comparator Or Baseline | Bortezomib: Ki = 0.6 nM; Carfilzomib: IC50 ≈ 5 nM |
| Quantified Difference | 20S Proteasome-IN-3 is approximately 2,733-fold less potent than Bortezomib and 328-fold less potent than Carfilzomib. |
| Conditions | Cell-free enzyme inhibition assays (recombinant 20S proteasome). |
Why This Matters
This quantifiable difference in potency is critical for researchers requiring a moderate, tunable level of proteasome inhibition to study cellular stress responses or avoid cytotoxicity in long-term assays.
